Rostafuroxin

Description

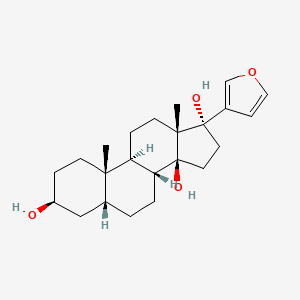

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAPORIZZWBIEX-DTBDINHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870040 | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156722-18-8 | |

| Record name | Rostafuroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rostafuroxin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rostafuroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSTAFUROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rostafuroxin in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostafuroxin (PST 2238) is a novel antihypertensive agent with a targeted mechanism of action, distinguishing it from conventional blood pressure-lowering drugs. It selectively antagonizes the hypertensive effects stemming from two specific molecular pathways: the interaction of endogenous ouabain (EO) with the Na+/K+-ATPase and the functional consequences of certain polymorphisms in the cytoskeletal protein α-adducin.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: A Targeted Approach to Hypertension

Essential hypertension is a complex, multifactorial disease, and patient response to antihypertensive therapy can be highly variable.[1] This heterogeneity underscores the need for targeted therapies based on the underlying molecular mechanisms of the disease. Two such mechanisms implicated in a subset of hypertensive patients are elevated levels of endogenous ouabain and mutations in the α-adducin gene.[2][3] Both pathways converge on the dysregulation of the Na+/K+-ATPase, leading to increased renal sodium reabsorption and vascular tone.[1][4] this compound is a digitoxigenin derivative specifically designed to counteract these pathological processes.[1][5]

The Dual Mechanism of Action of this compound

This compound's antihypertensive effect is rooted in its ability to selectively interfere with two distinct but related molecular pathways that contribute to elevated blood pressure.

Antagonism of Endogenous Ouabain (EO) Signaling

Endogenous ouabain is a cardiotonic steroid that, at subnanomolar concentrations, can activate a signaling cascade by binding to the Na+/K+-ATPase.[1][6] This interaction is not primarily inhibitory to the pump's ion-translocating function but rather initiates a signaling cascade through the Src kinase.[3] This leads to the transactivation of the epidermal growth factor receptor (EGFR), followed by the activation of the Ras/Raf/MEK/ERK signaling pathway.[2][4] The downstream effects of this cascade include increased Na+/K+-ATPase activity and expression, leading to enhanced renal tubular sodium reabsorption and increased vascular myogenic tone, both of which contribute to hypertension.[1][2]

This compound, at nanomolar to sub-nanomolar concentrations, effectively antagonizes the binding of EO to the Na+/K+-ATPase and disrupts the subsequent Src-dependent signaling.[1][7] It has been shown to prevent the ouabain-induced phosphorylation of Src, EGFR, and ERK, thereby normalizing Na+/K+-ATPase activity.[1][4]

Modulation of Mutant Adducin Effects

Polymorphisms in the α-adducin gene (ADD1), particularly the Gly460Trp variant, have been associated with salt-sensitive hypertension.[8] Mutant adducin can enhance the activity of the Na+/K+-ATPase, contributing to increased renal sodium reabsorption.[4] Experimental studies have shown that mutant α-adducin variants can interact with the Src-SH2 domain, leading to increased Src activity and subsequent phosphorylation and activation of the Na+/K+-ATPase.[3]

This compound has been demonstrated to disrupt the interaction between mutant α-adducin and the Src-SH2 domain.[3][9] This action blunts the downstream activation of Src and the subsequent hyper-stimulation of the Na+/K+-ATPase, thereby normalizing renal sodium handling.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a proposed workflow for identifying patients who may benefit from this targeted therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

| Parameter | Value | Species/System | Reference |

| IC50 for ³H-ouabain displacement | 2 x 10⁻⁶ M | Dog kidney Na+/K+-ATPase | [1] |

| Concentration for antagonizing ouabain-induced signaling | 10⁻⁹ - 10⁻¹⁰ M | In vitro and in vivo models | [1] |

| Concentration for normalizing Na+/K+ pump activity | 10⁻¹¹ - 10⁻¹⁰ M | NRK cells incubated with 10⁻⁹ M ouabain | [1] |

| Concentration for disrupting mutant α-adducin/Src-SH2 binding | 10⁻¹¹ M | Cell-free and cellular systems | [9] |

| Animal Model | This compound Dose | Effect on Blood Pressure | Reference |

| Ouabain-sensitive (OS) rats | 0.1 - 100 µg/kg p.o. | Normalization of high blood pressure | [1] |

| DOCA-salt hypertensive rats | 10 mg/kg p.o. for 3 weeks | Significant reduction in blood pressure | [1] |

| Reduced renal mass (RRM) rats | 1 mg/kg p.o. for 2 weeks | Significant reduction in blood pressure | [1] |

| Undernourished hypertensive rats | 1 mg/kg p.o. for 30 days | Normalization of systolic blood pressure | [10] |

| Clinical Trial | Patient Population | This compound Dose | Effect on Systolic Blood Pressure (SBP) | Reference |

| OASIS-HT | Hypertensive patients with specific genetic profiles | Not specified | Mean placebo-corrected SBP fall of 14 mmHg | [8] |

| PEARL-HT | Caucasian hypertensive patients with specific genetic profiles | 50 µg | Significant SBP reduction compared to losartan | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Tissue/Cell Preparation: Homogenize tissue samples (e.g., heart or kidney) or cell pellets in an appropriate buffer. Prepare membrane fractions by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, NaCl, KCl, and EGTA.

-

Enzymatic Reaction: Add the membrane preparation to the reaction buffer. Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a solution like trichloroacetic acid.

-

Phosphate Detection: Measure the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

-

Ouabain Sensitivity: To determine the specific Na+/K+-ATPase activity, run a parallel reaction in the presence of a high concentration of ouabain (e.g., 1-2 mM) to inhibit the pump. The ouabain-sensitive activity is the difference between the total ATPase activity and the ouabain-insensitive activity.

Western Blotting for Phosphorylation of Signaling Proteins (Src, EGFR, ERK)

Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade.

-

Cell Lysis: Treat cells with this compound and/or ouabain. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-EGFR, anti-phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Detection: Detect the signal using a chemiluminescent or fluorescent detection system.

-

Normalization: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.

Co-immunoprecipitation for Protein-Protein Interactions

This technique is used to demonstrate the interaction between proteins, such as mutant adducin and Src.

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-adducin).

-

Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey" protein, e.g., anti-Src) to confirm the interaction.

DOCA-Salt Hypertensive Rat Model

This is a widely used animal model of mineralocorticoid-induced, salt-sensitive hypertension.

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats. Perform a unilateral nephrectomy (removal of one kidney).

-

DOCA Administration: Implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously or administer regular DOCA injections.

-

Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

-

Blood Pressure Monitoring: Monitor systolic blood pressure regularly using a non-invasive tail-cuff method. Hypertension typically develops over several weeks.

-

This compound Treatment: Once hypertension is established, administer this compound orally at the desired dose and duration. A vehicle-treated group serves as a control.

Conclusion

This compound represents a significant advancement in the field of antihypertensive therapy, offering a targeted approach for a subset of patients with hypertension driven by specific genetic and hormonal factors. Its dual mechanism of action, involving the antagonism of endogenous ouabain signaling and the modulation of mutant adducin effects, highlights the potential of personalized medicine in managing this complex disease. The experimental data and methodologies outlined in this guide provide a solid foundation for further research and development in this area. By selectively targeting the root causes of hypertension in susceptible individuals, this compound may offer improved efficacy and a better safety profile compared to broader-acting antihypertensive agents.[1][2][4]

References

- 1. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.4. Na/K-ATPase Activity and Ouabain Dose-Response in Heart Lysates [bio-protocol.org]

- 4. tandfonline.com [tandfonline.com]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of ERK Phosphorylation and EGFR Transactivation. [bio-protocol.org]

Rostafuroxin: A Targeted Antagonist of Na+,K+-ATPase in Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rostafuroxin (PST 2238) is an orally active, first-in-class antihypertensive agent that functions as a selective Na+,K+-ATPase antagonist.[1][2] It is a digitoxigenin derivative designed to target specific molecular mechanisms implicated in the pathogenesis of essential hypertension, particularly those involving endogenous ouabain (EO) and genetic polymorphisms of α-adducin.[1][2][3] These mechanisms converge on the dysregulation of the Na+,K+-ATPase pump, leading to increased renal sodium reabsorption and vascular tone.[1][4] this compound's targeted approach offers a potential avenue for precision medicine in hypertension, aiming to treat subsets of patients where these specific pathways are pathogenic.[3][5] This guide provides a comprehensive overview of this compound's mechanism of action, the signaling pathways it modulates, and the experimental data supporting its therapeutic potential.

Core Mechanism of Action

This compound exerts its effects by selectively antagonizing the pathological signaling initiated by elevated levels of EO or by mutant adducin, both of which lead to the upregulation of Na+,K+-ATPase activity.[5]

-

Antagonism of Endogenous Ouabain (EO): EO, a naturally occurring cardiotonic steroid, binds to the Na+,K+-ATPase.[4] In certain hypertensive states, elevated EO levels trigger a signaling cascade, rather than solely inhibiting the pump's ion-translocating function.[1][6] This signaling leads to increased Na+,K+-ATPase activity and expression, particularly in the renal tubules, promoting sodium retention and hypertension.[1][2] this compound specifically counteracts this EO-triggered signaling.[1][7]

-

Correction of Adducin-Related Defects: Polymorphisms in the gene for α-adducin, a cytoskeletal protein, are also linked to hypertension.[1][2] Mutant adducin can alter the regulation of Na+,K+-ATPase, leading to its overactivity.[8] this compound has been shown to normalize the enhanced Na+,K+-ATPase activity induced by these mutant adducin variants.[5][8]

The core of this compound's action is its ability to disrupt the interaction between the activated Na+,K+-ATPase/mutant adducin complex and the non-receptor tyrosine kinase Src, a critical initiating step in the downstream signaling cascade.[3][8]

Signaling Pathway Modulation

This compound's antihypertensive effect is mediated by its intervention in the Na+,K+-ATPase-dependent signaling pathway that regulates cell growth and function. Subnanomolar concentrations of ouabain activate a cascade involving Src, the Epidermal Growth Factor Receptor (EGFR), and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2][7]

Key Steps in the Signaling Cascade:

-

Ouabain Binding: Endogenous ouabain binds to the α-subunit of the Na+,K+-ATPase.

-

Src Activation: This binding event induces a conformational change in the Na+,K+-ATPase, allowing it to form a signaling complex with Src kinase, leading to Src activation.[8][9]

-

EGFR Transactivation: Activated Src then transactivates the EGFR.[1][2]

-

Ras/Raf/MEK/ERK Cascade: The activated EGFR initiates the downstream Ras/Raf/MEK/ERK signaling cascade.[10][11][12]

-

ERK Phosphorylation: This cascade culminates in the phosphorylation and activation of ERK (p42/44 MAPK).[1][7]

-

Pathophysiological Outcomes: Activated ERK leads to increased Na+,K+-ATPase activity, cellular hypertrophy, and negative vascular remodeling, contributing to hypertension and organ damage.[1][5]

This compound selectively disrupts the initial step of this cascade. It prevents the functional interaction between the ouabain-bound Na+,K+-ATPase and Src, thereby blocking Src activation and all subsequent downstream events.[3][8] This antagonism occurs at nanomolar to picomolar concentrations.[1][3][13]

Caption: this compound blocks the ouabain-induced activation of the Src-EGFR-MAPK pathway.

Quantitative Data

The efficacy and potency of this compound have been quantified in various preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | System | Value | Reference |

| IC₅₀ for ³H-ouabain binding displacement | Dog kidney Na+,K+-ATPase | 2 x 10⁻⁶ M | [1] |

| Concentration affecting enzymatic activity | Dog kidney Na+,K+-ATPase | 10⁻⁵ M | [1] |

| Antagonism of ouabain-induced effects | In vitro signal transduction | 10⁻⁹ - 10⁻¹⁰ M | [1] |

| Normalization of Na+,K+ pump activity (ouabain-induced) | NRK cells | 10⁻¹¹ - 10⁻¹⁰ M | [1] |

| Normalization of Na+,K+ pump activity (MHS adducin) | NRK cells | 10⁻⁹ - 10⁻¹⁰ M | [1] |

| Disruption of Src-SH2 domain binding | Cell-free system | 10⁻¹¹ M | [3][13][14] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage (oral) | Effect | Reference |

| Ouabain-sensitive (OS) rats | 0.1 - 100 µg/kg | Normalizes high blood pressure and renal Na+,K+-ATPase activity. | [1] |

| Milan Hypertensive Strain (MHS) rats | 1 - 100 µg/kg/day (ED₅₀: 4 µg/kg) | Reduces blood pressure and restores normal renal Na+,K+-ATPase activity. | [1] |

| DOCA-salt hypertensive rats | Not specified | Effective in reducing blood pressure. | [1][15] |

| DOCA-salt hypertensive rats | Not specified | Improved artery relaxation capacity by 50%. | [15] |

Table 3: Human Clinical Trial Data

| Study Phase | Population | Dosage (oral) | Effect | Reference |

| Phase II (OASIS-HT) | Patients with specific genetic profiles | Not specified | Effective in subsets of patients where adducin or EO mechanisms are active. | [5] |

| Phase IIb (PEARL-HT) | Caucasian patients with specific genetic profile (LSS gene variant) | 50 µ g/day | Significant placebo-corrected systolic blood pressure fall (mean of 14 mmHg). | [3][16][17] |

| Phase IIb (PEARL-HT) | Caucasian patients | 50 µ g/day | Greater blood pressure reduction compared to 50 mg losartan. | [13] |

| Phase IIb (PEARL-HT) | Chinese patients | 50 µ g/day and 500 µ g/day | No significant change in blood pressure. | [3][13][17] |

Experimental Protocols

The characterization of this compound has involved a range of in vitro, in vivo, and clinical methodologies.

In Vitro Assays

-

³H-Ouabain Binding Displacement Assay:

-

Objective: To determine the binding affinity of this compound to Na+,K+-ATPase.

-

Methodology: Purified Na+,K+-ATPase from dog kidney is incubated with radiolabeled ³H-ouabain in the presence of varying concentrations of this compound. The mixture is then filtered, and the radioactivity retained on the filter is measured. The concentration of this compound that inhibits 50% of the specific ³H-ouabain binding (IC₅₀) is calculated.[1]

-

-

Na+,K+-ATPase Activity Assay:

-

Objective: To measure the effect of this compound on the enzymatic activity of the pump.

-

Methodology: The assay measures the rate of ATP hydrolysis by Na+,K+-ATPase. This is typically done by quantifying the amount of inorganic phosphate (Pi) released from ATP. The reaction is performed in the presence and absence of specific inhibitors (like ouabain) and varying concentrations of this compound to determine its direct effect on ion-pumping activity.[1]

-

-

Cell Culture and Signal Transduction Analysis:

-

Objective: To investigate the effect of this compound on the ouabain-induced signaling cascade in intact cells.

-

Methodology: Cultured cells (e.g., Normal Rat Kidney - NRK cells) are pre-treated with this compound before being stimulated with nanomolar concentrations of ouabain. Cell lysates are then collected at various time points. Protein phosphorylation (e.g., p-Src, p-EGFR, p-ERK) is analyzed using Western blotting with phospho-specific antibodies.[1]

-

In Vivo Animal Studies

-

Hypertension Models:

-

Objective: To evaluate the antihypertensive efficacy of this compound in relevant animal models.

-

Methodology: Hypertension is induced in rats through methods such as chronic infusion of low doses of ouabain (Ouabain-Sensitive or OS rats) or by administering deoxycorticosterone acetate and a high-salt diet (DOCA-salt model).[1][15] Genetic models like the Milan Hypertensive Strain (MHS) are also used.[1]

-

-

Blood Pressure Measurement:

-

Methodology: Systolic blood pressure is measured non-invasively in conscious rats using the tail-cuff method. Animals are treated orally with this compound or a vehicle control over several weeks, and blood pressure is monitored regularly.[1]

-

-

Ex Vivo Tissue Analysis:

-

Methodology: After the treatment period, animals are euthanized, and organs like the kidneys and heart are harvested. Na+,K+-ATPase activity is measured in kidney tissue preparations. Cardiac and renal hypertrophy are assessed by measuring organ weight relative to body weight.[1] Vascular reactivity can be studied using isolated mesenteric arteries in myographs.[7]

-

Caption: A streamlined workflow for the development and evaluation of this compound.

Logical Framework of this compound's Therapeutic Effect

The therapeutic rationale for this compound is based on a direct causal link from its molecular mechanism to the observed clinical outcome in specific patient populations.

Caption: Causal chain from pathogenic stimuli to therapeutic outcome with this compound.

Conclusion

This compound represents a significant advancement in the development of targeted antihypertensive therapies. Its unique mechanism of action, centered on the selective antagonism of the Na+,K+-ATPase/Src signaling complex, distinguishes it from conventional blood pressure medications.[1][3] By specifically inhibiting the pathological pathways driven by endogenous ouabain and mutant adducin, this compound has demonstrated high potency and efficacy in relevant preclinical models and, notably, in genetically defined subsets of hypertensive patients.[1][16] The data strongly support its potential as a precision medicine tool, offering enhanced efficacy and safety for individuals whose hypertension is driven by these specific molecular defects. Further clinical development and pharmacogenomic studies will be crucial to fully realize the therapeutic promise of this novel Na+,K+-ATPase antagonist.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]

- 4. Salt, Na+,K+-ATPase and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

- 13. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug shows promising results in treating hypertension [agencia.fapesp.br]

- 16. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 2: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan [lirias.kuleuven.be]

An In-depth Technical Guide on the Interaction of Endogenous Ouabain and Rostafuroxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous ouabain (EO), a naturally occurring cardiotonic steroid, has been implicated in the pathogenesis of essential hypertension in a significant subset of patients. Its mechanism involves the binding to the Na+/K+-ATPase, which, beyond its ion-pumping function, acts as a signal transducer. This interaction triggers a cascade of intracellular events, primarily through the activation of the Src kinase, leading to increased renal sodium reabsorption and vascular tone. Rostafuroxin (PST2238) is a novel therapeutic agent specifically designed to counteract these pathological effects. It acts as a selective antagonist of the EO-induced signaling pathway, disrupting the interaction between the ouabain-bound Na+/K+-ATPase and the Src-SH2 domain. This guide provides a detailed examination of the molecular interplay between endogenous ouabain and this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the critical signaling pathways.

The Role of Endogenous Ouabain in Hypertension

Endogenous ouabain is a steroid hormone that binds to a highly conserved site on the α-subunit of the Na+/K+-ATPase, an essential enzyme responsible for maintaining sodium and potassium gradients across the cell membrane.[1][2] While high concentrations of ouabain inhibit the pump's ion-transporting function, the pathophysiologically relevant nanomolar concentrations found in some hypertensive individuals primarily activate its signaling function.[3][4]

This signaling cascade is initiated by a conformational change in the Na+/K+-ATPase upon ouabain binding, which facilitates the recruitment and activation of the non-receptor tyrosine kinase, Src.[5] The activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways, including the Ras/Raf/MEK/ERK (p42/44 MAPK) cascade.[3][4][6][7]

The consequences of this signaling pathway are twofold, contributing significantly to the hypertensive state:

-

In the Kidneys: It leads to the tyrosine phosphorylation and increased activity of the renal Na+/K+-ATPase, promoting tubular sodium reabsorption.[3][6][7]

-

In the Vasculature: It increases vascular smooth muscle tone and promotes vasoconstriction.[3][6][7][8]

This dual action results in both volume expansion and increased peripheral resistance, hallmarks of certain forms of essential hypertension.[8]

This compound: A Targeted Antagonist

This compound is a digitoxigenin analog developed as a highly selective antagonist of the pathological signaling initiated by EO and certain mutations of the cytoskeletal protein α-adducin.[3][6][9] Its primary mechanism of action is to disrupt the protein-protein interaction that forms the core of the EO-induced signaling complex.

Specifically, this compound prevents the interaction between the Src-SH2 (Src Homology 2) domain and both the ouabain-activated Na+/K+-ATPase and mutant α-adducin.[10][11] By doing so, it effectively blunts the activation of Src kinase and the entire downstream signaling cascade without interfering with the normal physiological activity of the Na+/K+-ATPase pump or other cardiovascular regulatory mechanisms.[3][7][10] This targeted approach allows this compound to normalize blood pressure and prevent organ damage in animal models of hypertension driven by these specific mechanisms.[3][7][10]

Quantitative Data Presentation

The efficacy of this compound in counteracting the effects of ouabain has been demonstrated in various experimental models. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Blood Pressure in Hypertensive Animal Models

| Animal Model | Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |

| Ouabain-Sensitive Hypertensive Rats | Ouabain-Induced | - | 5 weeks | ↑ to 160±2 (from 127±1) | [12] |

| Milan Hypertensive Strain (MHS) Rats | This compound | 1-100 µg·kg⁻¹·day⁻¹ | 4-6 weeks | Normalization of BP (ED₅₀: 4 µg/kg) | [3] |

| DOCA-Salt Hypertensive Rats | This compound | 100 µg/kg (oral) | 4 weeks | Normalization of BP | [3][4] |

| Hypertensive Rats | Ouabain (0.18 µg/kg) | Single dose | - | Pressor effect observed | [13] |

| Hypertensive Rats | Ouabain (18 µg/kg) | Single dose | - | Significant increase in SBP & DBP | [13] |

| Wild-Type Mice | Ouabain (1.5 mg/kg, IP) | Single dose | - | ↑ SBP to 86.71±2.67 (from 78.01±2.14) | [14] |

Table 2: Molecular and Cellular Effects of Ouabain and this compound

| Parameter | Cell/Tissue Type | Treatment | Concentration | Effect | Reference |

| Src Kinase Activity | LLC-PK1 Cells | Ouabain | 1 µM | Activation | [15] |

| Src Kinase Activity | Purified Na+/K+-ATPase/Src complex | Ouabain | 10 µM | Restoration of Src activity | [5] |

| Na+/K+-ATPase-Src Interaction | Rat Cells | Ouabain | 100 nM | Increased interaction | [11] |

| Na+/K+-ATPase-Src Interaction | - | This compound | 10⁻¹¹ M | Disruption of interaction | [10] |

| ERK (p42/44 MAPK) Activation | Renal Cells | Endogenous Ouabain | Subnanomolar | Activation | [3][4] |

| ERK (p42/44 MAPK) Activation | Renal Cells | This compound | 10⁻⁹–10⁻¹⁰ M | Antagonism of EO effect | [4] |

| Myogenic Tone | Mouse Mesenteric Artery | Ouabain | Nanomolar | Increased tone | [3][4] |

| Myogenic Tone | Mouse Mesenteric Artery | This compound | - | Normalization of tone | [3][4] |

Key Experimental Protocols

The elucidation of the EO-Rostafuroxin interaction relies on several key experimental techniques designed to probe protein-protein interactions and signaling pathway activation.

Co-Immunoprecipitation (Co-IP) for Na+/K+-ATPase and Src Interaction

This technique is used to demonstrate the physical association between the Na+/K+-ATPase α1 subunit and Src kinase in response to ouabain and its disruption by this compound.

Protocol Outline:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., LLC-PK1 renal epithelial cells) to near confluence. Treat cell groups with vehicle, ouabain (e.g., 100 nM for 5 minutes), or ouabain plus this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-Clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with Protein A/G-coupled beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the Na+/K+-ATPase α1 subunit overnight at 4°C. This "baits" the α1 subunit and any associated proteins.

-

Immune Complex Capture: Add Protein A/G-coupled beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against Src kinase to detect its presence in the immunoprecipitated complex. An increase in the Src signal in ouabain-treated samples, which is diminished by this compound, confirms the mechanism.[16][17][18]

In Vitro Src Kinase Assay

This assay measures the enzymatic activity of Src kinase and demonstrates how it is modulated by the Na+/K+-ATPase, ouabain, and this compound.

Protocol Outline:

-

Complex Formation: Incubate purified active Src kinase with purified Na+/K+-ATPase in a kinase assay buffer. In its basal state, the Na+/K+-ATPase binds to and inhibits Src activity.[5]

-

Treatment: Aliquot the complex and treat with vehicle, ouabain (e.g., 10 µM), or ouabain plus this compound for 15-30 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding a Src-specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).

-

Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting. Alternatively, phosphorylation of Src at its activation loop (pY418) can be detected by Western blot.[5]

-

Analysis: Ouabain treatment is expected to increase Src activity by releasing it from the inhibitory binding of the Na+/K+-ATPase. This compound is expected to prevent this ouabain-induced activation.

Visualizing the Molecular Interactions and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures.

Caption: Endogenous Ouabain (EO) Signaling Pathway.

Caption: this compound's Point of Intervention.

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion

The interaction between endogenous ouabain and the Na+/K+-ATPase represents a critical signaling axis in the development of hypertension for a specific patient population. By activating a Src-dependent pathway, EO promotes renal and vascular changes that elevate blood pressure. This compound emerges as a promising therapeutic agent that operates through a precise mechanism: the selective disruption of the EO-induced Na+/K+-ATPase-Src signaling complex. This targeted intervention, which avoids global inhibition of the Na+/K+-ATPase pump, exemplifies a modern pharmacogenomic approach to treating complex diseases like essential hypertension.[19] Further research and clinical trials will continue to define the role of this compound in personalizing antihypertensive therapy for patients with genetic profiles indicating a susceptibility to EO- and adducin-related hypertension.[10][20]

References

- 1. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ouabain - Proteopedia, life in 3D [proteopedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling mechanisms that link salt retention to hypertension: endogenous ouabain, the Na(+) pump, the Na(+)/Ca(2+) exchanger and TRPC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]

- 11. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of small doses of ouabain on the arterial blood pressure of anesthetized hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utoledo.edu [utoledo.edu]

- 16. assaygenie.com [assaygenie.com]

- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - CZ [thermofisher.com]

- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 19. scispace.com [scispace.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Rostafuroxin's Attenuation of the Src-EGFR-ERK Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rostafuroxin is a novel antihypertensive agent that selectively antagonizes the pro-hypertensive effects of endogenous ouabain (EO) and certain mutations in the adducin protein.[1][2] A key mechanism of its action involves the modulation of the Src-Epidermal Growth Factor Receptor-Extracellular signal-regulated kinase (Src-EGFR-ERK) signaling pathway. This document provides an in-depth technical guide on the core aspects of this compound's interaction with this critical cellular cascade. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the Src-EGFR-ERK Signaling Cascade

Endogenous ouabain, at sub-nanomolar concentrations, can act as a signal transducer by binding to the Na+/K+-ATPase. This interaction triggers the activation of a signaling cascade that plays a role in the pathophysiology of hypertension.[1] This cascade involves the activation of the non-receptor tyrosine kinase Src, which in turn leads to the transactivation of the EGFR and subsequent phosphorylation and activation of ERK (also known as p42/44 MAPK).[1][2][3] This pathway is implicated in processes such as vascular smooth muscle cell growth and remodeling, which contribute to elevated blood pressure.[4][5]

This compound exerts its effect by disrupting the initial steps of this signaling cascade. It has been shown to antagonize the ouabain/EO-Src-Na+/K+-ATPase interaction.[1][3] Specifically, this compound selectively disrupts the binding of the cSrc-SH2 domain to both mutant α-adducin and the ouabain-activated Na+-K+ pump.[6] This interference blunts the activation of Src and, consequently, the downstream phosphorylation of both EGFR and ERK, leading to the normalization of Na+/K+-ATPase activity and a reduction in blood pressure.[2][7]

Quantitative Data on this compound's Activity

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species/System | Reference |

| IC50 for ³H-ouabain binding displacement | 2 x 10⁻⁶ M | Dog kidney Na+/K+-ATPase | [1] |

| Effective concentration for antagonizing ouabain/EO-Src-Na+/K+-ATPase interaction | 10⁻⁹ - 10⁻¹⁰ M | In vitro and in vivo | [3] |

| Concentration for abolishing increased endogenous ouabain production in human H295R cells with LSS A variant | 10⁻¹¹ M | Human H295R cells | [8][6] |

| Oral dose for antihypertensive effect in DOCA-salt hypertensive rats | 1 mg/kg/day | Rat | [9] |

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

| Clinical Trial | Patient Population | Dose | Outcome | Reference |

| OASIS-HT | Patients with uncomplicated systolic hypertension | 0.05 mg/d | Reduction in systolic office BP of 2.72 mm Hg (P = 0.04) | [10] |

| PEARL-HT | Caucasian hypertensive patients with specific genetic profiles | 50 µg | Significant reduction in office systolic blood pressure compared to losartan | [8][6] |

| Clinical Study | Hypertensive patients with specific genetic profiles | Not specified | Mean placebo-corrected systolic blood pressure fall of 14 mmHg | [11] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the effect of this compound on the Src-EGFR-ERK pathway. These are based on standard laboratory practices and information inferred from the cited literature, as detailed step-by-step protocols from the specific studies are not available.

Western Blotting for Phosphorylated Src, EGFR, and ERK

This protocol is designed to assess the phosphorylation status of Src, EGFR, and ERK in cell lysates or tissue homogenates following treatment with this compound.

1. Sample Preparation:

- Cell Culture: Plate cells (e.g., vascular smooth muscle cells, renal epithelial cells) and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 10⁻¹¹ to 10⁻⁹ M) for a specified duration.

- Animal Tissues: Euthanize animals (e.g., DOCA-salt hypertensive rats) treated with this compound or vehicle. Excise tissues of interest (e.g., mesenteric resistance arteries, kidney cortex) and immediately snap-freeze in liquid nitrogen.

- Lysis/Homogenization: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

- Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Electrotransfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of Src (e.g., anti-p-Src Tyr416), EGFR (e.g., anti-p-EGFR Tyr1068), and ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204), as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions.

- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

4. Densitometric Analysis:

- Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.

Src Kinase Activity Assay

This assay measures the enzymatic activity of Src kinase in the presence or absence of this compound.

1. Reagents and Materials:

- Recombinant active Src kinase.

- Src-specific peptide substrate.

- ATP.

- Kinase assay buffer.

- This compound at various concentrations.

- ADP-Glo™ Kinase Assay kit (or similar) to measure ADP production.

2. Assay Procedure:

- Prepare a reaction mixture containing Src kinase, the peptide substrate, and kinase assay buffer.

- Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control.

- Initiate the kinase reaction by adding ATP.

- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

- Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent or fluorescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

3. Data Analysis:

- Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibitory effect on the Src-EGFR-ERK signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on Src-EGFR-ERK.

Logical Relationship Diagram

Caption: Logical flow of this compound's therapeutic intervention.

Conclusion

This compound represents a targeted therapeutic approach for a subset of hypertensive patients. Its mechanism of action, centered on the inhibition of the Src-EGFR-ERK signaling pathway, underscores the importance of this cascade in the pathophysiology of hypertension. While further research is needed to fully quantify the dose-dependent effects of this compound on each component of this pathway, the available data strongly supports its role as a potent and selective antagonist of ouabain- and adducin-mediated signaling. The experimental protocols and visualizations provided in this document offer a framework for continued investigation into this promising antihypertensive agent.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ahajournals.org [ahajournals.org]

- 5. The extracellular signal-regulated kinase (ERK) pathway: a potential therapeutic target in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan [lirias.kuleuven.be]

- 9. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 2: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Rostafuroxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostafuroxin (PST 2238) is an investigational therapeutic agent that has garnered significant interest for its novel mechanism of action in the context of hypertension.[1][2] It is a digitoxigenin derivative designed to selectively antagonize the pressor effects of endogenous ouabain (EO) and certain genetic variations of adducin.[3] Unlike traditional antihypertensive drugs that often target broad physiological systems, this compound's action is rooted in the specific molecular pathology of certain forms of hypertension, positioning it as a candidate for personalized medicine.[4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Core Molecular Target: The Na+/K+-ATPase Pump

The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[1] this compound exerts its effects not by directly inhibiting the pump's ion-translocating function under normal physiological conditions, but by counteracting the pathological signaling initiated by the binding of endogenous ouabain (a cardiotonic steroid) to the Na+/K+-ATPase.[3]

This compound also mitigates the effects of certain mutations in the cytoskeletal protein adducin, which can lead to abnormal increases in Na+/K+-ATPase activity.[2][6]

Quantitative Data on this compound Interaction

The following tables summarize the key quantitative data regarding this compound's interaction with its primary target and its effects on downstream signaling.

| Parameter | Value | Target | Species | Reference |

| IC50 (Displacement of [3H]-ouabain) | 2 x 10-6 M | Na+/K+-ATPase | Dog (Kidney) | [3] |

| Concentration for Antagonism of Ouabain/EO Effects | 10-9 - 10-10 M | Na+/K+-ATPase - Src Interaction | Rat | [3][7] |

| Concentration for Normalizing Mutant Adducin-induced Na+/K+ Pump Activity | 10-9 - 10-10 M | Na+/K+-ATPase | Rat (NRK cells) | [3] |

Table 1: Binding and Antagonistic Potency of this compound.

Mechanism of Action: Disruption of Pathological Signaling

Endogenous ouabain and certain adducin mutations promote the formation of a signaling complex involving the Na+/K+-ATPase and the non-receptor tyrosine kinase, c-Src.[6] This interaction, occurring within specialized membrane microdomains called caveolae, initiates a phosphorylation cascade.[3][7] this compound is believed to selectively disrupt the interaction between the Na+/K+-ATPase/adducin complex and the SH2 domain of Src.[6] This disruption is the cornerstone of its therapeutic effect.

The Inhibited Signaling Pathway

The binding of endogenous ouabain or the presence of mutant adducin leads to the activation of a signaling cascade that this compound inhibits. The key steps in this pathway are:

-

Src Kinase Activation: The interaction between the Na+/K+-ATPase and Src leads to the autophosphorylation and activation of Src kinase.[6]

-

EGFR Transactivation: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation.[3]

-

ERK/MAPK Pathway Activation: Phosphorylated EGFR serves as a docking site for adaptor proteins that activate the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[2][3]

This signaling cascade ultimately leads to increased renal Na+ reabsorption and vascular tone, contributing to hypertension.[2] this compound, by preventing the initial Src activation, effectively blocks these downstream events.[3][7]

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

[3H]-Ouabain Binding Displacement Assay

This assay is used to determine the binding affinity of this compound to the Na+/K+-ATPase by measuring its ability to displace radiolabeled ouabain.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from dog kidney microsomes)

-

[3H]-ouabain

-

This compound stock solution

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a microcentrifuge tube, add the Na+/K+-ATPase preparation, a fixed concentration of [3H]-ouabain, and varying concentrations of this compound or vehicle control.

-

For non-specific binding control, add a high concentration of unlabeled ouabain.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC50 value.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Na+/K+-ATPase enzyme preparation

-

Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4)

-

ATP solution

-

This compound and Ouabain solutions

-

Malachite green reagent or other phosphate detection reagent

-

Phosphate standard solution

Procedure:

-

Pre-incubate the Na+/K+-ATPase enzyme with varying concentrations of this compound or ouabain (as a positive control for inhibition) in the assay buffer.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the specific Na+/K+-ATPase activity (ouabain-sensitive ATP hydrolysis) and determine the effect of this compound.

Src Kinase Activity Assay

This assay quantifies the activity of Src kinase, a key downstream effector of the Na+/K+-ATPase signaling pathway.

Materials:

-

Immunoprecipitated Src or purified recombinant Src kinase

-

Src kinase-specific peptide substrate

-

[γ-32P]ATP or an antibody-based detection system (e.g., for phosphorylated substrate)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound-treated and untreated cell lysates

-

Phosphocellulose paper or ELISA plate for capture

Procedure:

-

Prepare cell lysates from cells treated with or without this compound and/or ouabain.

-

Immunoprecipitate Src kinase from the lysates using a specific anti-Src antibody.

-

In a kinase reaction buffer, combine the immunoprecipitated Src, the specific peptide substrate, and ATP ([γ-32P]ATP for radiometric assay).

-

Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes).

-

Stop the reaction.

-

For a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity.

-

For an ELISA-based assay, transfer the reaction mixture to a plate coated with a capture antibody for the phosphorylated substrate and detect with a labeled secondary antibody.

-

Compare the Src kinase activity in samples from this compound-treated and untreated cells.

Western Blotting for Phosphorylated EGFR and ERK

This technique is used to detect the phosphorylation status of key proteins in the signaling cascade.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK)

-

Primary antibodies for total EGFR and total ERK (for loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells treated with various conditions (control, ouabain, this compound, ouabain + this compound).

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., total EGFR) to normalize for protein loading.

Caption: General experimental workflow for target validation.

Conclusion

This compound represents a targeted therapeutic approach, with the Na+/K+-ATPase at the center of its mechanism of action. By specifically antagonizing the pathological signaling initiated by endogenous ouabain and certain adducin variants, this compound effectively downregulates the Src-EGFR-ERK pathway, a key contributor to specific forms of hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting similar molecular pathways. This in-depth understanding is crucial for the advancement of drug development in the field of cardiovascular medicine and for realizing the potential of personalized therapies.

References

- 1. Src kinase assay [bio-protocol.org]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.4. Western Blotting and Detection [bio-protocol.org]

- 4. assaygenie.com [assaygenie.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

Preclinical Efficacy of Rostafuroxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostafuroxin (PST2238) is a novel antihypertensive agent that acts as a selective antagonist of the pressor and molecular effects of endogenous ouabain (EO) and adducin mutations.[1][2][3] Preclinical studies have demonstrated its high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in various animal models of hypertension.[1][3] This technical guide provides an in-depth overview of the preclinical data on this compound's efficacy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's antihypertensive effect stems from its ability to correct abnormalities in renal sodium handling and vascular tone.[3] These abnormalities are often driven by two key mechanisms: polymorphisms in the cytoskeletal protein α-adducin and elevated circulating levels of endogenous ouabain.[2] Both pathways converge on the upregulation of the Na+/K+-ATPase pump and the activation of the c-Src-dependent signal transduction pathway.[3]

This compound selectively disrupts the binding of mutant α-adducin and the ouabain-activated Na+/K+-ATPase complex to the cSrc-SH2 domain.[4] This inhibition, occurring at nanomolar concentrations, normalizes the activity of the Na+/K+-ATPase and downstream signaling cascades, leading to a reduction in blood pressure and prevention of organ hypertrophy.[1][4]

Quantitative Data on Efficacy

The preclinical efficacy of this compound has been evaluated in several rat models of hypertension. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in DOCA-Salt Hypertensive Rats

| Treatment Group | Dose | Duration | Change in SBP (mmHg) | Reference |

| DOCA-salt (Control) | Vehicle | 3 weeks | - | [5] |

| DOCA-salt + this compound | 1 mg/kg/day (gavage) | 3 weeks | ↓ (Significant Decrease) | [5][6] |

Note: In the DOCA-salt model, hypertension is induced by uninephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.[5][6]

Table 2: Effect of this compound on Systolic Blood Pressure (SBP) in Undernourished Hypertensive Rats

| Treatment Group | Dose | Duration | SBP (mmHg) | Reference |

| Control (Normonourished) | Vehicle | 30 days | ~120 | [7][8] |

| Control + this compound | 1 mg/kg (oral) | 30 days | No significant change | [7][8] |

| RBD (Undernourished) | Vehicle | 30 days | Elevated | [7][8] |

| RBD + this compound | 1 mg/kg (oral) | 30 days | Normalized | [7][8] |

Note: The Regional Basic Diet (RBD) is a multideficient diet used to induce chronic undernutrition and hypertension in rats.[7][8]

Table 3: Effect of this compound on Renal Na+/K+-ATPase Activity

| Animal Model | Treatment | Effect on Na+/K+-ATPase Activity | Reference |

| Ouabain-sensitive rats | This compound (0.1-100 µg/kg p.o.) | Normalizes increased activity | [1] |

| Adducin-transfected NRK cells | This compound (10⁻⁹ - 10⁻¹⁰ M) | Normalizes increased pump activity | [1] |

| Undernourished (RBD) rats | This compound (1 mg/kg oral) | Decreased ouabain-sensitive Na+/K+-ATPase | [7][8] |

| Normonourished (CTRL) rats | This compound (1 mg/kg oral) | Decreased ouabain-sensitive Na+/K+-ATPase | [7][8] |

Experimental Protocols

DOCA-Salt Hypertensive Rat Model

-

Animal Model: Male Wistar rats.[5]

-

Induction of Hypertension:

-

Treatment: After stabilization of systolic blood pressure (SBP), rats are treated with this compound (e.g., 1 mg/kg/day via gavage) or vehicle for a specified duration (e.g., 3 weeks).[5]

-

Measurements: SBP is measured periodically using the tail-cuff method.[5] At the end of the study, vascular function can be assessed using a wire myograph, and tissues can be collected for protein expression analysis (e.g., Western blot for c-Src phosphorylation).[5]

Undernourished Hypertensive Rat Model

-

Induction of Hypertension:

-

Treatment: this compound (e.g., 1 mg/kg body mass) or vehicle is administered orally during the last 30 days of the diet regimen.[7][8]

-

Measurements:

-

SBP is recorded at specified time points (e.g., 55-60 days of age) using the tail-cuff method.[7]

-

Metabolic parameters (food/water intake, urinary volume, plasma Na+ concentration) are measured using metabolic cages.[7][8]

-

At the end of the study, kidneys are collected for the analysis of Na+-transporting ATPase activity.[7][8]

-

Signaling Pathways and Visualizations

This compound's mechanism of action involves the interruption of a specific signaling cascade initiated by endogenous ouabain or mutant adducin.

Endogenous Ouabain (EO) Signaling Pathway

Endogenous ouabain, at subnanomolar concentrations, binds to the Na+/K+-ATPase, which then acts as a signal transducer.[1] This binding triggers the activation of a signaling pathway involving the non-receptor tyrosine kinase c-Src and the Epidermal Growth Factor Receptor (EGFR).[1][2] This cascade leads to the phosphorylation and activation of the Na+/K+-ATPase and downstream effectors like ERK, ultimately resulting in increased renal sodium reabsorption, vascular tone, and blood pressure.[1][3]

Experimental Workflow for Preclinical Efficacy Studies

The general workflow for evaluating the preclinical efficacy of this compound in a hypertensive animal model involves several key steps, from model induction to data analysis.

Conclusion

Preclinical studies provide robust evidence for the efficacy of this compound in animal models of hypertension that are dependent on endogenous ouabain and adducin pathways. Its targeted mechanism of action, focusing on the Na+/K+-ATPase and c-Src signaling nexus, offers a promising and selective approach to antihypertensive therapy. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug shows promising results in treating hypertension [agencia.fapesp.br]

- 7. preprints.org [preprints.org]

- 8. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rostafuroxin Administration in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostafuroxin (PST 2238) is a novel antihypertensive agent that acts as a selective antagonist of endogenous ouabain (EO).[1][2] It has demonstrated significant efficacy in reducing blood pressure and preventing organ hypertrophy in various animal models of hypertension, particularly those associated with adducin polymorphisms and elevated EO levels.[1][2][3] These notes provide a comprehensive overview of the administration of this compound in preclinical hypertension research, summarizing key quantitative data and detailing experimental protocols.

This compound is a digitoxigenin derivative that modulates the activity of Na+/K+-ATPase.[4] Its mechanism of action involves the normalization of renal Na+/K+-ATPase activity and the antagonism of the EO-triggered Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which leads to the activation of ERK and subsequent hypertension.[1][2][3] By targeting these specific molecular mechanisms, this compound offers a focused therapeutic approach for certain forms of hypertension.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound administration in rat models of hypertension.

Table 1: Antihypertensive Efficacy of this compound in Different Rat Models

| Animal Model | Method of Hypertension Induction | This compound Dose | Administration Route | Treatment Duration | Effect on Systolic Blood Pressure (SBP) | Reference |

| Ouabain-sensitive (OS) rats | Chronic infusion of ouabain | 0.1 - 100 µg/kg | Oral (po) | Not specified | Normalization of high blood pressure | [1] |

| DOCA-salt rats | Weekly subcutaneous 30 mg/kg DOCA and 1% NaCl in drinking water | 10 mg/kg | Oral (po) | 3 weeks | Significant decrease | [1] |

| DOCA-salt rats | Uninephrectomy and DOCA-salt | 1 mg/kg/day | Gavage | 3 weeks | Decrease in SBP | [6] |

| Reduced Renal Mass (RRM) rats | 70% surgical reduction of renal mass and 1% NaCl in drinking water | 1 mg/kg | Oral (po) | 2 weeks | Significant decrease | [1] |

| Milan Hypertensive Strain (MHS) rats | Genetically predisposed | 10 µg/kg | Oral (po) | 6 weeks | Normalization of blood pressure | [1] |

| Undernourished Hypertensive Rats | Regional Basic Diet (RBD) from weaning | 1 mg/kg | Oral (po) | 30 days (from day 60 of age) | Normalization of systolic blood pressure | [7][8][9] |

Table 2: Molecular and Cellular Effects of this compound

| Cell/Tissue Type | Experimental Condition | This compound Concentration | Effect | Reference |

| Normal Rat Kidney (NRK) cells | Incubation with 10⁻⁹ M ouabain for 5 days | 10⁻¹¹ - 10⁻¹⁰ M | Complete normalization of increased Na+/K+ pump Vmax | [1] |

| NRK cells expressing MHS adducin variant | Incubation for 5 days | 10⁻⁹ - 10⁻¹⁰ M | Normalization of Na+/K+ pump activity | [1] |

| Mesenteric arteries from OS rats | In vivo treatment | 100 µg/kg po for 4 weeks | Normalization of increased contractile response to KCl | [5] |

| Mouse mesenteric artery | In vitro exposure to ouabain | Not specified | Complete antagonism of increased myogenic tone | [5] |

| Mesenteric resistance arteries from DOCA-salt rats | In vivo treatment | 1 mg/kg/day gavage for 3 weeks | Improved acetylcholine-induced relaxation, decreased superoxide anion generation, reduced c-Src phosphorylation | [6] |

Experimental Protocols

Induction of Hypertension in Animal Models

a. Ouabain-Sensitive (OS) Hypertension Model:

-

Animals: Normotensive rats (e.g., Sprague-Dawley).

-

Procedure: Chronic infusion of ouabain at doses that result in subnanomolar plasma concentrations. This can be achieved through osmotic mini-pumps implanted subcutaneously.

-

Outcome: Elevated blood pressure, increased myogenic tone, and stimulated renal Na+/K+-ATPase activity.[1]

b. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model:

c. Reduced Renal Mass (RRM) Hypertension Model:

-

Animals: Rats (strain not specified).

-

Procedure:

-

Surgically reduce the renal mass by approximately 70% (e.g., through ligation of branches of the renal artery and contralateral nephrectomy).

-

Provide 1% NaCl in the drinking water.[1]

-

-

Outcome: Hypertension due to impaired renal function and sodium retention.

d. Undernutrition-Induced Hypertension Model:

-

Animals: Male Wistar rats.

-

Procedure:

-

Outcome: Development of hypertension around 55-60 days of age.[8]

Preparation and Administration of this compound

-

Preparation: this compound can be dissolved in a suitable vehicle for oral administration (e.g., in water for gavage). The specific vehicle should be reported in the experimental details.

-

Administration Route: Oral administration (gavage or in drinking water) is the most common route reported in the literature.[1][6]

-

Dosage: The effective dose of this compound varies depending on the hypertension model, ranging from 0.1 µg/kg to 10 mg/kg.[1][6] It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.

Measurement of Outcomes

-

Blood Pressure: Systolic blood pressure can be measured non-invasively using the tail-cuff method.[6]

-

Vascular Function: Vascular reactivity can be assessed using a wire myograph on isolated mesenteric resistance arteries to measure responses to vasoconstrictors and vasodilators (e.g., acetylcholine).[6]

-

Molecular Analysis:

-

Western Blot: To quantify the protein expression and phosphorylation status of key signaling molecules like c-Src, EGFr, and ERK.[6]

-

Enzyme Activity Assays: To measure the activity of Na+/K+-ATPase in kidney tissue or isolated cells.[1]

-

Oxidative Stress Markers: Measurement of reactive oxygen species production (e.g., superoxide anion) and the activity of enzymes like NAD(P)H oxidase and cyclooxygenase-2.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's mechanism of action in hypertension.

Caption: A typical experimental workflow for studying this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays for Rostafuroxin Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction